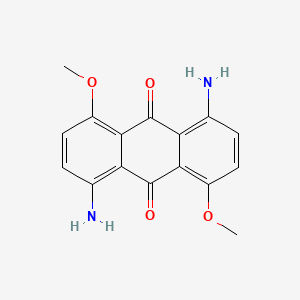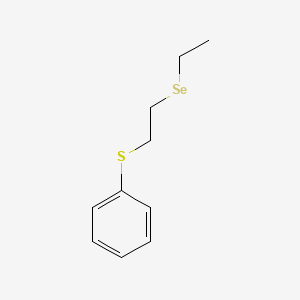
Benzene, ((2-(ethenylseleno)ethyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, ((2-(ethenylseleno)ethyl)thio)- is an organoselenium compound that features a benzene ring substituted with a thioether group and an ethenylseleno group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, ((2-(ethenylseleno)ethyl)thio)- typically involves the introduction of the ethenylseleno and thioether groups onto a benzene ring. One common method is the nucleophilic substitution reaction where a benzene derivative is treated with a selenoether and a thioether under specific conditions. The reaction often requires a catalyst and is carried out under inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of Benzene, ((2-(ethenylseleno)ethyl)thio)- may involve multi-step processes that ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, ((2-(ethenylseleno)ethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The selenium and sulfur atoms in the compound can be oxidized to form selenoxides and sulfoxides, respectively.
Reduction: The compound can be reduced to remove the ethenyl group or to convert the selenoether and thioether groups to their corresponding hydrogenated forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Selenoxides and sulfoxides.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzene, ((2-(ethenylseleno)ethyl)thio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce selenium and sulfur functionalities into complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, ((2-(ethenylseleno)ethyl)thio)- involves its interaction with molecular targets through its selenium and sulfur atoms. These atoms can form bonds with various biological molecules, influencing their function. The compound may also undergo redox reactions, contributing to its biological activity by modulating oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, ((2-(ethylthio)ethyl)thio)-: Similar structure but lacks the selenium atom.
Benzene, ((2-(vinylthio)ethyl)thio)-: Similar structure but with a vinyl group instead of an ethenyl group.
Benzene, ((2-(ethenylseleno)ethyl)seleno)-: Similar structure but with an additional selenoether group.
Uniqueness
Benzene, ((2-(ethenylseleno)ethyl)thio)- is unique due to the presence of both selenium and sulfur atoms, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
90053-42-2 |
|---|---|
Formule moléculaire |
C10H14SSe |
Poids moléculaire |
245.26 g/mol |
Nom IUPAC |
2-ethylselanylethylsulfanylbenzene |
InChI |
InChI=1S/C10H14SSe/c1-2-12-9-8-11-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clé InChI |
ZYGRWMLJSLCVHU-UHFFFAOYSA-N |
SMILES canonique |
CC[Se]CCSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


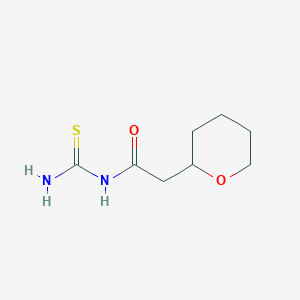
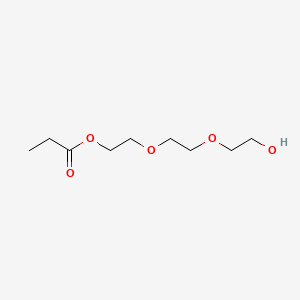
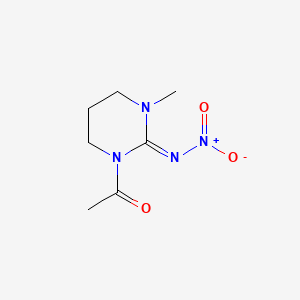
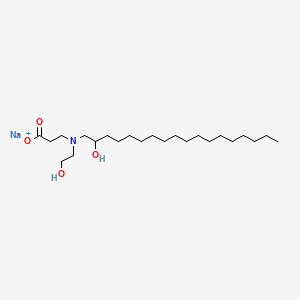
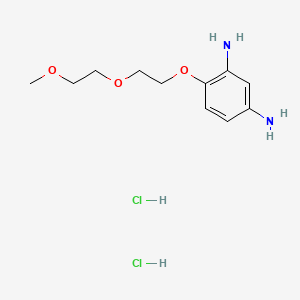
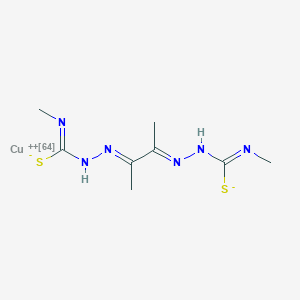

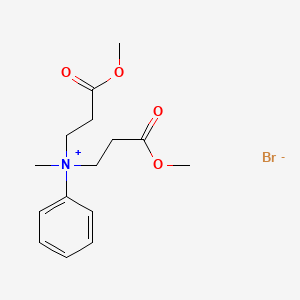

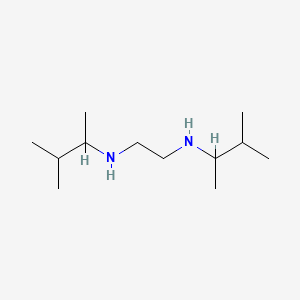
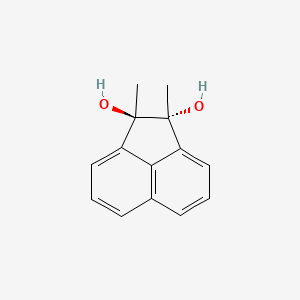
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)

